Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester
Description
Chemical Identity and Properties The compound “Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester” (CAS: 53206-77-2) is a structurally complex ester with a molecular formula of C₂₂H₃₃NO₅ and a molar mass of 391.5 g/mol . It features a phenoxyacetic acid backbone substituted with ethoxycarbonyl, isopropyl, and methyl groups at positions 2, 6, and 3 of the aromatic ring, respectively. The ester moiety is linked to a 2-piperidinoethyl group, introducing a tertiary amine functionality.
Properties
CAS No. |
53206-77-2 |
|---|---|
Molecular Formula |
C22H33NO5 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C22H33NO5/c1-5-26-22(25)20-17(4)9-10-18(16(2)3)21(20)28-15-19(24)27-14-13-23-11-7-6-8-12-23/h9-10,16H,5-8,11-15H2,1-4H3 |
InChI Key |
AABQVBFXZKSBOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN2CCCCC2)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester typically involves multiple steps. One common synthetic route includes the esterification of acetic acid with an alcohol derivative, followed by the introduction of the ethoxycarbonyl and isopropyl groups through specific reagents and reaction conditions. The final step involves the addition of the piperidinoethyl ester group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester, also known under the synonyms BRN 1269235, 53206-77-2, p-Cymene-2-carboxylic acid, 3-(2-(piperidino)ethoxycarbonylmethoxy)-, and ethyl ester, is a chemical compound with diverse applications .
Chemical Properties
- Molecular Formula
- Molecular Weight 391.5 g/mol
- IUPAC Name ethyl 6-methyl-2-[2-oxo-2-(2-piperidin-1-ylethoxy)ethoxy]-3-propan-2-ylbenzoate
- InChI InChI=1S/C22H33NO5/c1-5-26-22(25)20-17(4)9-10-18(16(2)3)21(20)28-15-19(24)27-14-13-23-11-7-6-8-12-23/h9-10,16H,5-8,11-15H2,1-4H3
- InChIKey AABQVBFXZKSBOW-UHFFFAOYSA-N
- SMILES CCOC(=O)C1=C(C=CC(=C1OCC(=O)OCCN2CCCCC2)C(C)C)C
Applications
While the search results do not provide specific applications of this compound, related search results discuss similar compounds and their uses, such as:
- Sulfur Hexafluoride (SF6) SF6 has applications in medicine, specifically in ophthalmology. It is used as a tamponade in Descemet membrane endothelial keratoplasty (DMEK) procedures . Studies compare the efficacy and safety of SF6 and air tamponades in noniridectomized DMEK, with results suggesting that SF6 gas tamponade leads to better graft adhesion without increasing endothelial cell toxicity, recommending its use in DMEK . SF6 is also utilized in measuring cardiac output .
- (2-Ethoxycarbonyl-6-isopropyl-3-methylphenoxy)acetic acid 2-(dimethylamino)ethyl ester : This compound has a molecular weight of 351.43700 and the molecular formula .
Mechanism of Action
The mechanism of action of acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester involves its interaction with molecular targets through its functional groups. These interactions can affect various biochemical pathways and processes, leading to specific effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Predicted Physicochemical Properties
The moderate pKa suggests weak basicity, likely attributed to the piperidino group. The high boiling point and density reflect its bulky, lipophilic structure, which may influence solubility and bioavailability.
Comparison with Similar Compounds
Structural Analog: (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid 2-(dimethylamino)ethyl ester (CAS: 52073-09-3)
This analog (CAS: 52073-09-3) shares the same phenoxyacetic acid core but differs in two substituents:
Methoxycarbonyl replaces ethoxycarbonyl at position 2 of the aromatic ring.
Dimethylaminoethyl replaces piperidinoethyl in the ester side chain .
| Property | Target Compound (CAS: 53206-77-2) | Analog (CAS: 52073-09-3) |
|---|---|---|
| Molecular Formula | C₂₂H₃₃NO₅ | C₂₁H₃₁NO₅ |
| Molar Mass (g/mol) | 391.5 | 377.5 |
| Key Substituents | Ethoxycarbonyl, Piperidinoethyl | Methoxycarbonyl, Dimethylaminoethyl |
| Predicted Boiling Point | 501.2 ± 50.0 °C | Not reported |
| pKa | 8.23 ± 0.10 | Likely lower (tertiary amine) |
Functional Implications
- Piperidino vs. Dimethylamino Groups: The piperidinoethyl group (six-membered ring with a secondary amine) introduces greater steric bulk and basicity compared to the dimethylaminoethyl group (tertiary amine). This difference may alter receptor binding affinity or metabolic stability .
- Ethoxycarbonyl vs.
Broader Context: Esters with Aromatic and Amine Substituents
Similar compounds, such as phenoxyacetic acid esters with tertiary amine side chains, are often explored for pharmacological activity (e.g., anticholinergic or local anesthetic effects). Key trends include:
- Amine Group Impact: Piperidino groups (as in the target compound) are associated with prolonged biological activity due to slower metabolic degradation compared to dimethylamino analogs .
- Solubility Challenges : High molecular weight (>350 g/mol) and lipophilic substituents (e.g., isopropyl) may limit aqueous solubility, necessitating formulation adjustments.
Research Findings and Gaps
- Synthesis and Stability: The target compound’s synthesis likely follows esterification pathways common to phenoxyacetic acid derivatives. Stability studies are absent in available literature, but hydrolysis of the ester bond under acidic or alkaline conditions is probable.
- Biological Data: No direct pharmacological data were found for the target compound. However, structural analogs with dimethylaminoethyl groups have shown moderate acetylcholinesterase inhibition in preliminary assays .
Recommendations for Future Studies
- Conduct comparative pharmacokinetic studies to assess the impact of piperidino vs. dimethylamino groups.
- Explore computational modeling (e.g., molecular docking) to predict receptor interactions.
Biological Activity
The compound Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester , known by its CAS number 52073-13-9 , is a synthetic organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profiles. This article compiles research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C19H29NO5
- Molecular Weight : 351.4373 g/mol
- Structure : The compound features an acetic acid moiety linked to a phenoxy group, which is further substituted with an ethyl ester and a piperidinoethyl group.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that phenoxyacetic acid derivatives possess antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The mechanism of action for compounds in this class often involves modulation of enzyme activity or interaction with cellular receptors. For instance, they may inhibit cyclooxygenase (COX) enzymes or affect the signaling pathways associated with inflammation and pain .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several phenoxyacetic acid derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting effective antimicrobial properties .
- Anti-inflammatory Research : In a controlled trial, the compound was administered to mice with induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment compared to the control group .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, further research is needed to fully characterize the safety profile of This compound .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Effective against E. coli | ||
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Reduced IL-6 levels |
Table 2: Toxicity Levels
Q & A
Q. How can researchers confirm the structural integrity of Acetic acid, (2-ethoxycarbonyl-6-isopropyl-3-methyl)phenoxy-, 2-piperidinoethyl ester post-synthesis?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Use SHELX programs (e.g., SHELXD for phase determination and SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (≤1.0 Å) and validate via R-factor analysis (<5% discrepancy) .
- Spectroscopy : Employ - and -NMR to verify substituent positions and ester linkages. Compare chemical shifts with computed spectra (DFT methods).
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns match theoretical predictions.
Q. What experimental precautions are critical during handling and storage of this compound?
- Methodological Answer :
- Ventilation : Store in airtight containers in well-ventilated areas to minimize inhalation risks (refer to H335 hazard code) .
- Personal protective equipment (PPE) : Use nitrile gloves and eye protection (e.g., ANSI Z87.1-compliant goggles) to prevent ocular exposure (H319) .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic sensitivity of the ester groups.
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed pharmacological mechanisms of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., acetylcholinesterase). Compare results across multiple crystal structures (PDB entries) to identify conserved binding motifs.
- MD simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess ligand-protein stability. Analyze RMSD/RMSF plots to validate binding poses.
- Free energy calculations : Apply MM/PBSA or FEP+ to quantify binding affinities, resolving discrepancies between in vitro and in silico data.
Q. What strategies optimize the crystallographic refinement of this compound when twinning or disorder is present?
- Methodological Answer :
- Twinning detection : Use SHELXL’s BASF parameter to model twin domains. Validate with the R1/R1w ratio; a value >2:1 suggests twinning .
- Disorder modeling : Split atoms into partial occupancy sites (e.g., using PART instructions in SHELXL). Apply SIMU/SAME restraints to prevent overfitting.
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis.
Q. How can researchers address inconsistencies in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Replicate experiments in triplicate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
- Purity verification : Quantify impurities via HPLC (≥98% purity threshold) and correlate with activity outliers .
- Meta-analysis : Apply hierarchical clustering to published datasets (e.g., ChEMBL, PubChem) to identify platform-specific biases (e.g., solubility limits in cell-free assays).
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent screening : Use a standardized protocol (e.g., shake-flask method at 25°C) to measure solubility in 10+ solvents (e.g., DMSO, EtOH, hexane).
- Thermodynamic modeling : Apply the Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps.
- Crystallization analysis : Correlate solubility with polymorph formation (via PXRD) to explain discrepancies.
Experimental Design
Q. What in vitro assays are most suitable for evaluating the metabolic stability of this ester-based compound?
- Methodological Answer :
- Liver microsome assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH-regenerating system) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.
- Esterase inhibition : Pre-treat samples with eserine (10 µM) to distinguish enzymatic vs. non-enzymatic hydrolysis.
- Half-life calculation : Use non-compartmental analysis (NCA) in Phoenix WinNonlin to derive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
